molecular formula C12H21ClN2O B2799607 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856078-36-8

1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2799607
CAS No.: 1856078-36-8
M. Wt: 244.76
InChI Key: CYRNJZXHPPNJDW-UHFFFAOYSA-N
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Description

1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an isobutoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Substituents: The sec-butyl, chloro, and isobutoxymethyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is obtained by combining the pyrazole ring with the desired substituents under appropriate reaction conditions, such as heating or using catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-sec-butyl-4-chloro-3-methyl-1H-pyrazole: Similar structure but lacks the isobutoxymethyl group.

    1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of an isobutoxymethyl group.

    1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole: Similar structure but has an ethoxymethyl group instead of an isobutoxymethyl group.

Uniqueness

1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be explored further through experimental studies to determine its specific advantages and applications.

Properties

IUPAC Name

1-butan-2-yl-4-chloro-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-5-10(4)15-6-11(13)12(14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNJZXHPPNJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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